molecular formula C22H28N2O5S B2416183 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 921909-50-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

Cat. No. B2416183
CAS RN: 921909-50-4
M. Wt: 432.54
InChI Key: SKIIRYZBKAEALD-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Potential

Indole derivatives have been investigated for their antimicrobial properties. While specific studies on this compound are scarce, it’s worth exploring its potential as an antimicrobial agent. Further research could assess its efficacy against bacteria, fungi, or other pathogens .

Anti-Inflammatory and Analgesic Activities

Indole derivatives often display anti-inflammatory and analgesic properties. Consider evaluating this compound for its ability to reduce inflammation and alleviate pain. Comparative studies against standard drugs like indomethacin and celecoxib would be valuable .

Multicomponent Reactions

Indoles have been utilized in multicomponent reactions to create structurally diverse compounds. Investigate whether this compound participates in such reactions, leading to unique scaffolds with potential biological activities .

Drug Design and Optimization

Use computational methods to predict the compound’s binding affinity to specific protein targets. This information could guide drug design and optimization efforts.

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids A brief review of the biological potential of indole derivatives Recent advances in the application of indoles in multicomponent reactions

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-5-13-28-17-8-10-18(11-9-17)30(26,27)23-16-7-12-20-19(14-16)24(6-2)21(25)22(3,4)15-29-20/h7-12,14,23H,5-6,13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIRYZBKAEALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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